molecular formula C21H21ClN2O2 B15309611 N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride

Cat. No.: B15309611
M. Wt: 368.9 g/mol
InChI Key: CPIUYYIUDDXZAF-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a benzofuran moiety, and an amide linkage, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene and benzofuran intermediates. One common approach is the selective transition metal-catalyzed C–C bond-forming reactions to introduce the heteroaryl group to the central naphthalene ring . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride apart is its unique combination of the naphthalene ring and benzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

InChI

InChI=1S/C21H20N2O2.ClH/c22-13-19(17-9-8-14-4-1-2-5-16(14)12-17)23-21(24)18-7-3-6-15-10-11-25-20(15)18;/h1-9,12,19H,10-11,13,22H2,(H,23,24);1H

InChI Key

CPIUYYIUDDXZAF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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